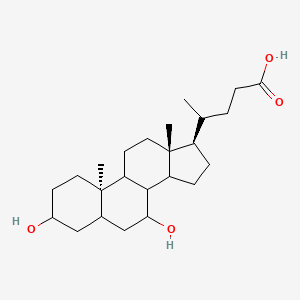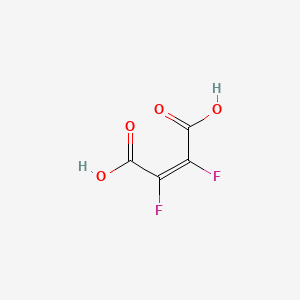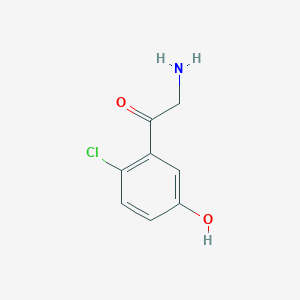
Cholan-24-oic acid,3,7-dihydroxy-, (3a,5a,7a)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the primary bile acids produced in the liver and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . This compound is significant in the metabolism of cholesterol and is used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- involves several steps:
Hydroxylation: The initial step involves the stereoselective hydroxylation of methyl ursodeoxycholate diacetate using dimethyldioxirane.
Protection and Oxidation: The hydroxyl groups are protected using tert-butyldimethylsilylation, followed by oxidation with pyridinium dichromate adsorbed on activated alumina.
Reduction and Deprotection: The 7-ketone is stereoselectively reduced using zinc borohydride, and the protecting groups are removed using p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- typically involves the extraction and purification from bile or liver tissues of vertebrates. The process includes:
Extraction: Bile acids are extracted using organic solvents.
Purification: The extracted bile acids are purified through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- undergoes various chemical reactions, including:
Reduction: The ketone groups can be reduced back to hydroxyl groups using reducing agents like zinc borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium dichromate, dimethyldioxirane.
Reducing Agents: Zinc borohydride.
Protecting Groups: Tert-butyldimethylsilyl chloride.
Deprotecting Agents: p-Toluenesulfonic acid .Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Esters, ethers.
Scientific Research Applications
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the regulation of cholesterol metabolism and bile acid synthesis.
Medicine: Used in the treatment of gallstones and certain liver diseases.
Industry: Employed in the formulation of pharmaceuticals and dietary supplements.
Mechanism of Action
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- can be compared with other bile acids:
Cholic Acid: Contains an additional hydroxyl group at the 12th position, making it more hydrophilic.
Deoxycholic Acid: Lacks the hydroxyl group at the 7th position, making it more hydrophobic.
Ursodeoxycholic Acid: Has a different stereochemistry at the 7th position, which affects its solubility and therapeutic properties.
List of Similar Compounds
- Cholic Acid
- Deoxycholic Acid
- Ursodeoxycholic Acid
- Lithocholic Acid
- Hyocholic Acid
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-[(10R,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17-,18?,19?,20?,22?,23-,24-/m1/s1 |
InChI Key |
RUDATBOHQWOJDD-YSQJBBLFSA-N |
Isomeric SMILES |
CC(CCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C(CC4[C@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)


![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)


![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)
